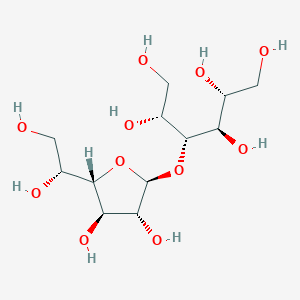
3-o-beta-d-Galactofuranosyl-d-mannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol is a glycoside.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
3-O-β-D-Galactofuranosyl-D-mannitol is primarily recognized for its immunomodulatory properties. It is a component of galactomannan polysaccharides found in fungal cell walls, which are known to interact with the immune system.
Immune Response Modulation
Research indicates that galactomannan structures can enhance immune responses against fungal infections. For instance, studies have shown that these polysaccharides act as pathogen-associated molecular patterns (PAMPs), triggering immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and dectin-1 . The presence of β-D-galactofuranosyl units is crucial for the immunogenicity of these compounds, as they are recognized by antibodies in infected hosts .
Therapeutic Potential in Fungal Infections
The compound has been investigated for its potential to treat infections caused by fungi such as Aspergillus and Cryptococcus species. The immunodominant epitopes of galactomannan can stimulate protective immune responses, making it a candidate for developing vaccines or therapeutic agents against these pathogens .
Pharmacological Applications
3-O-β-D-Galactofuranosyl-D-mannitol's pharmacological properties extend beyond immunology into therapeutic interventions.
Anti-Inflammatory Properties
Studies have highlighted the anti-inflammatory effects of polysaccharides derived from fungi, including those containing β-D-galactofuranosyl units. These compounds may inhibit pro-inflammatory cytokine production and modulate leukocyte activity, which could be beneficial in treating inflammatory diseases .
Potential in Cancer Therapy
The ability of 3-O-β-D-Galactofuranosyl-D-mannitol to enhance immune responses could also be leveraged in cancer therapies. By stimulating the immune system, it may help in recognizing and targeting tumor cells more effectively .
Biochemical Properties and Mechanisms
Understanding the biochemical nature of 3-O-β-D-Galactofuranosyl-D-mannitol is essential for its application.
Structural Characteristics
The compound features a unique structure that includes a mannitol core with β-D-galactofuranosyl side chains. This configuration is significant for its biological activity, particularly in how it interacts with immune cells .
Case Studies and Research Findings
Several case studies have documented the applications of 3-O-β-D-Galactofuranosyl-D-mannitol in clinical and experimental settings.
Eigenschaften
Molekularformel |
C12H24O11 |
|---|---|
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(19)10(5(17)2-14)22-12-9(21)8(20)11(23-12)6(18)3-15/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12-/m1/s1 |
InChI-Schlüssel |
FDEAWJYWYKDVCX-GFKYMIRASA-N |
SMILES |
C(C(C1C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Isomerische SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















